(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride
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Overview
Description
(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride, also known as buprenorphine, is a semi-synthetic opioid derived from thebaine. It is primarily used for its analgesic properties and in the treatment of opioid dependence. Buprenorphine is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, which gives it a unique profile compared to other opioids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Buprenorphine is synthesized from thebaine, an alkaloid found in the opium poppy. The synthesis involves several steps, including:
Oxidation: Thebaine is oxidized to form oripavine.
Reduction: Oripavine is then reduced to form dihydrothebaine.
N-Alkylation: Dihydrothebaine undergoes N-alkylation to produce buprenorphine.
Industrial Production Methods
Industrial production of buprenorphine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Buprenorphine undergoes several types of chemical reactions, including:
Oxidation: Buprenorphine can be oxidized to form norbuprenorphine.
Reduction: Reduction reactions can convert buprenorphine to its dihydro form.
Substitution: Various substitution reactions can modify the functional groups on the buprenorphine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for N-alkylation reactions.
Major Products
Norbuprenorphine: Formed through oxidation.
Dihydrobuprenorphine: Formed through reduction.
Various N-alkyl derivatives: Formed through substitution reactions.
Scientific Research Applications
Buprenorphine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study opioid receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Extensively studied for its use in pain management and opioid dependence treatment.
Industry: Used in the development of new analgesic drugs and formulations.
Mechanism of Action
Buprenorphine exerts its effects by binding to the mu-opioid receptor with high affinity but low intrinsic activity. This partial agonist activity results in analgesia and euphoria, but with a ceiling effect that reduces the risk of overdose. It also acts as an antagonist at the kappa-opioid receptor, which may contribute to its unique pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Methadone: A full agonist at the mu-opioid receptor, used for opioid dependence treatment.
Oxycodone: A full agonist at the mu-opioid receptor, used for pain management.
Heroin: A full agonist at the mu-opioid receptor, with high abuse potential.
Uniqueness
Buprenorphine’s partial agonist activity at the mu-opioid receptor and antagonist activity at the kappa-opioid receptor make it unique among opioids. This profile provides effective analgesia with a lower risk of respiratory depression and overdose compared to full agonists like methadone and oxycodone .
Properties
Molecular Formula |
C29H42ClNO4 |
---|---|
Molecular Weight |
504.1 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride |
InChI |
InChI=1S/C29H41NO4.ClH/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28;/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3;1H/t20-,21-,24-,26+,27-,28+,29+;/m1./s1 |
InChI Key |
UAIXRPCCYXNJMQ-HPRIMLMLSA-N |
Isomeric SMILES |
C[C@]([C@H]1C[C@@]23CC[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O.Cl |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl |
Origin of Product |
United States |
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